amine CAS No. 1178951-36-4](/img/structure/B1424786.png)
[(4-Chlorophenyl)(pyrimidin-2-yl)methyl](methyl)amine
Overview
Description
4-(Chlorophenyl)(pyrimidin-2-yl)methyl](methyl)amine, often referred to as CPPM, is an organic compound with a variety of uses in the scientific research field. CPPM has been studied for its potential application in drug development, biochemistry, and physiology, among other areas.
Scientific Research Applications
Cancer Therapeutics
This compound has been identified as a potent inhibitor of Protein Kinase B (Akt), a key player in cell proliferation and survival signaling pathways. Its inhibition is crucial in cancer therapy because signaling through PKB is often deregulated in cancer. The compound’s optimization led to the development of orally bioavailable inhibitors that modulate biomarkers of signaling through PKB in vivo and inhibit the growth of human tumor xenografts in mice .
Antitubercular Agents
The pyrimidine derivatives have shown promise as antitubercular agents. A study highlighted a derivative with significant in vitro activity against Mycobacterium tuberculosis. This derivative was non-cytotoxic to the Vero cell line, indicating its potential as a safe and effective treatment for tuberculosis .
Antimicrobial Activity
Pyrimidine derivatives have been explored for their antimicrobial properties. One compound in this series showed more antimicrobial activity due to an electron-withdrawing group on the benzene ring. This suggests that the compound could be a candidate for developing new antimicrobial drugs .
Inhibition of PI3K Signaling Pathway
The compound’s ability to inhibit the PI3K signaling pathway is significant since unregulated signaling in this pathway is a common pathology in many human cancers. By targeting this pathway, the compound could help in controlling the progression of various cancers .
Modulation of Cellular Biomarkers
Representative compounds of this class have been shown to modulate biomarkers of signaling through PKB in vivo. This indicates their potential use in the study of cellular processes and in the development of therapies that target these signaling pathways .
Drug Development for Multi-Drug-Resistant Strains
The emergence of multi-drug-resistant strains of various pathogens is a major challenge. The compound’s derivatives have shown activity against such strains, suggesting their use in developing new drugs to combat resistant infections .
Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have shown activity againstTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , organisms responsible for sleeping sickness and malaria respectively .
Mode of Action
It’s known that the efficacy of similar compounds is influenced by the substitutions of their amino group and of their phenyl ring .
Biochemical Pathways
It’s known that similar compounds exhibit antitrypanosomal and antiplasmodial activities , suggesting they may interfere with the life cycle of these parasites.
Result of Action
Similar compounds have shown good antitrypanosomal activity and excellent antiplasmodial activity .
properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-pyrimidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-14-11(12-15-7-2-8-16-12)9-3-5-10(13)6-4-9/h2-8,11,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFVRQPENBTQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178951-36-4 | |
| Record name | [(4-chlorophenyl)(pyrimidin-2-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



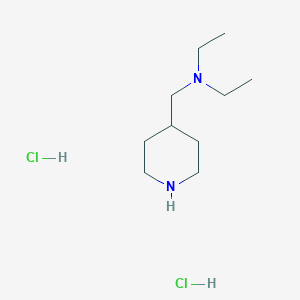
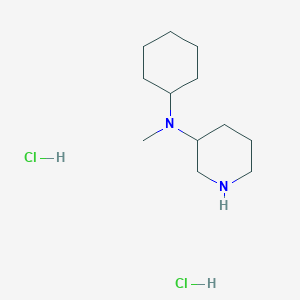
![4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424708.png)
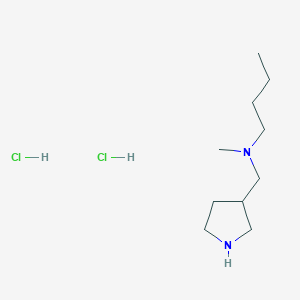
![4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424711.png)
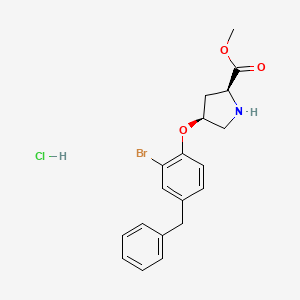


![Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424716.png)
![Methyl (2S,4S)-4-[2-bromo-4-(1-methyl-1-phenylethy l)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424717.png)
![Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424719.png)
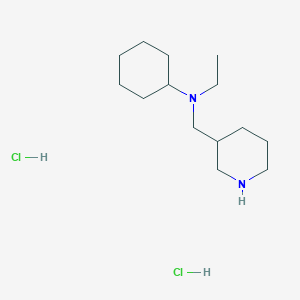
![2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424722.png)
